2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Formamido Group: The formamido group can be introduced by reacting the indole derivative with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Acetamide Formation: The final step involves the reaction of the formamido-indole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]-3-hydroxypropanoic acid
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl acetate
Uniqueness
2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of formamido and acetamide groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-7-8(2)16-11-4-3-9(5-10(7)11)13(18)15-6-12(14)17/h3-5,16H,6H2,1-2H3,(H2,14,17)(H,15,18) |
InChI Key |
QZLWUDNJDBFSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.